N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
Description
Background and Structural Classification
N-(3-Aminophenyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the acetamide family, distinguished by its dual aromatic substituents and amide functional group. Its molecular formula, C₁₅H₁₆N₂O₂ , reflects a core structure comprising two aromatic rings connected via an acetamide bridge. The compound features a 3-aminophenyl group (a benzene ring with an amino substituent at the meta position) and a 4-methoxyphenyl group (a benzene ring with a methoxy substituent at the para position), linked through an acetamide moiety (–CH₂–C(=O)–NH–). This configuration positions the amine and methoxy groups in strategic locations to influence physicochemical and biological properties.
The acetamide backbone serves as a critical pharmacophore, enabling hydrogen bonding interactions through its carbonyl and amine groups. The 4-methoxyphenyl substituent introduces electron-donating effects, potentially modulating lipophilicity and electronic interactions. Structural analogs, such as N-(3-aminophenyl)-2-(4-chlorophenyl)acetamide (CAS 1016840-78-0), highlight the impact of substituent variation on bioactivity.
Historical Context and Discovery
While direct historical records for this compound are limited, its synthesis aligns with broader trends in medicinal chemistry focused on optimizing acetamide derivatives for therapeutic applications. Acetamide-based scaffolds have been extensively explored for their anti-inflammatory, anticancer, and antimicrobial properties, particularly in the context of cyclooxygenase-2 (COX-2) inhibition and kinase-targeted therapies.
Research into structurally related acetamides, such as thiazolyl-acetamide derivatives, has demonstrated their efficacy in inducing apoptosis and autophagy in cancer cells. These findings suggest that this compound may have been synthesized as part of systematic structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity.
Nomenclature and Identification Systems
The compound is systematically identified by its IUPAC name , CAS registry number (1016766-95-2) , and SMILES string (COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N). Key identifiers include:
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂ | |
| Molecular Weight | 256.30 g/mol | |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N | |
| CAS Registry Number | 1016766-95-2 | |
| PubChem CID | 18070485 |
The compound’s structural features are validated through computational chemistry data, including a logP value of 2.4586 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of 64.35 Ų , which influences membrane permeability.
Comparison with Related Acetamide Derivatives
This compound shares structural motifs with other bioactive acetamides but differs in substituent placement and electronic effects. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Differences :
- Electronic Effects : The 4-methoxy group in the target compound contributes to electron-donating resonance, enhancing solubility compared to chloro-substituted analogs.
- Steric Considerations : The meta-positioned amino group avoids steric hindrance, enabling optimal hydrogen bonding with biological targets.
- Biological Activity : Thiazole-containing acetamides exhibit direct cytotoxic effects, while methoxyphenyl derivatives may modulate kinase pathways or redox balance.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFEZHPDOIIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Acetylation of 1,3-Diaminobenzene Derivatives
A foundational approach involves the monoacetylation of 1,3-diaminobenzene intermediates. As described in US Patent 4,540,815, 1,3-diaminobenzene derivatives are acetylated using acetic anhydride in alkanolic solvents (e.g., methanol or ethanol) at 25–60°C. For N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, this method adapts to incorporate the 4-methoxyphenylacetic acid moiety. The reaction proceeds via nucleophilic acyl substitution, where the amine group at the 3-position of the benzene ring attacks the carbonyl carbon of 4-methoxyphenylacetyl chloride, facilitated by bases like triethylamine.
Key Reaction Conditions :
- Solvent : Ethanol or methanol (optimal for solubility and reaction kinetics).
- Temperature : 40–50°C (balances reaction rate and side-product formation).
- Catalyst : Triethylamine (10–15 mol%) to neutralize HCl byproducts.
Post-reaction, the product is precipitated as a hydrohalide salt (e.g., hydrochloride) by adding concentrated HCl, achieving >85% yield.
Nitro Reduction Pathway
An alternative route starts with 3-nitroaniline, which undergoes acetylation followed by coupling with 4-methoxyphenylacetic acid. The nitro group is subsequently reduced to an amine.
Acetylation of 3-Nitroaniline
3-Nitroaniline reacts with acetic anhydride in glacial acetic acid at 80°C for 4 hours, yielding N-(3-nitrophenyl)acetamide. This intermediate is critical for protecting the amine during subsequent reactions.
Coupling with 4-Methoxyphenylacetic Acid
The acetylated intermediate is coupled with 4-methoxyphenylacetic acid using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane. This step forms the acetamide linkage, with yields reaching 70–75% after purification via column chromatography.
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (1–3 atm) and 10% Pd/C in ethanol at 50°C. This step achieves near-quantitative conversion, with the catalyst recycled for three cycles without significant activity loss.
Industrial-Scale Production Optimization
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance efficiency. In a patented method, 3-nitroaniline and 4-methoxyphenylacetyl chloride are fed into a microreactor at 50°C with a residence time of 10 minutes. The reaction achieves 92% conversion, with inline IR spectroscopy monitoring intermediate formation.
Analytical Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted aromatic compounds with functional groups like nitro, sulfonyl, or halogen.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. A study highlighted its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical in cancer treatment strategies .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
This compound also exhibits neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound appears to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegeneration .
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition may enhance cholinergic activity, providing a therapeutic avenue for cognitive enhancement .
Interaction with Receptors
This compound interacts with several receptor types, including those involved in pain perception and inflammation regulation. Its binding affinity to these receptors suggests potential use in pain management therapies .
Synthesis of Pharmaceuticals
In the pharmaceutical industry, this compound serves as a building block for synthesizing various drugs due to its functional groups that allow for further chemical modifications . Its derivatives are being explored for their potential as new therapeutic agents.
Use in Agrochemicals
The compound is also being investigated for applications in agrochemicals, particularly as a potential herbicide or pesticide due to its biological activity against certain plant pathogens .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(3-aminophenyl)-3-(4-methoxyphenyl)propanamide
- N-(3-aminophenyl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
Comparison:
- N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide differs from N-(3-aminophenyl)-3-(4-methoxyphenyl)propanamide in the length of the carbon chain connecting the phenyl rings. The former has an acetamide linkage, while the latter has a propanamide linkage.
- N-(3-aminophenyl)-3-[(4-methoxyphenyl)sulfanyl]propanamide contains a sulfanyl group, which introduces sulfur into the structure, potentially altering its chemical reactivity and biological activity.
Biological Activity
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 256.30 g/mol. The compound features an acetamide moiety linked to a 3-aminophenyl group and a 4-methoxyphenyl group, which may influence its biological interactions and pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The amine group can form hydrogen bonds, while the methoxy group can participate in hydrophobic interactions with proteins and nucleic acids, potentially modulating enzyme activity and receptor interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound could be developed as a therapeutic agent against infections caused by Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging method. It demonstrated notable antioxidant activity comparable to ascorbic acid, highlighting its potential in preventing oxidative stress-related diseases .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies conducted on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that the compound exhibits cytotoxic effects, particularly against U-87 cells .
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis of various derivatives of this compound assessed their antibacterial activities. The results indicated that modifications to the phenyl rings significantly influenced their efficacy against selected bacterial strains .
- Antioxidant Potential : In another investigation, derivatives of the compound were screened for antioxidant activity using several assays, including ABTS and DPPH tests. The findings suggested that specific modifications enhanced the antioxidant capacity, making them suitable candidates for further development in pharmacotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
